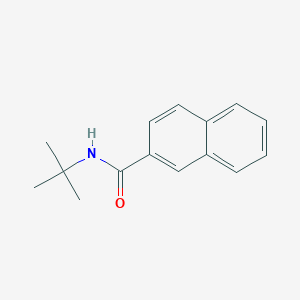

N-tert-butylnaphthalene-2-carboxamide

Overview

Description

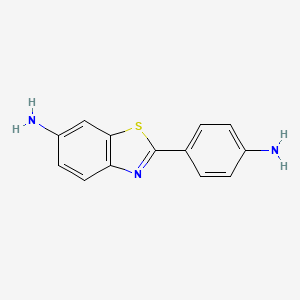

N-tert-butylnaphthalene-2-carboxamide (NBNC) is a novel organic compound with a wide range of applications in the scientific and medical fields. NBNC has been studied for its potential use in drug delivery, as a therapeutic agent, and for its potential use in the synthesis of other compounds. NBNC is a highly versatile compound and its properties have been studied in detail.

Scientific Research Applications

Polymorphic Characterization

N-tert-butylnaphthalene derivatives have been studied for their polymorphic forms, which are of significant interest in materials science for their diverse physical properties. A study on 2,6-di-tert-butylnaphthalene characterized two polymorphs of the compound, revealing significant differences in crystallographically independent tert-butyl group environments. This was achieved through low-frequency 1H NMR spin–lattice relaxation rate measurements and conventional crystallographic structure determinations, shedding light on the compound's solid-state properties (Rheingold et al., 2000).

Quantum Chemical Calculations in Biological Environments

Research has utilized quantum-chemical calculations to study the properties of antioxidants, including derivatives of N-tert-butylnaphthalene. For instance, the study of properties of antioxidants like 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionic acid and its sodium and potassium propionates involved PM6 quantum-chemical calculations. This research demonstrated a linear dependence of antioxidant activity on the energies of homolysis of the H-O bond D(OH) and provided predictions for the structure and properties of these antioxidants in biological environments (Volod’kin et al., 2011).

Polyamide Synthesis

N-tert-butylnaphthalene derivatives are also pivotal in the synthesis of polymers. A study focused on synthesizing ortho-linked polyamides using a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited excellent solubility in polar solvents, transparency, flexibility, and high thermal stability. This research underlines the significance of N-tert-butylnaphthalene derivatives in the development of novel materials with desirable thermal and mechanical properties (Hsiao et al., 2000).

Catalytic Performance in Organic Synthesis

The compound also finds applications in catalysis, as demonstrated by a study on promoting effects of desilication and dealumination on the catalytic performance of Al-rich HMOR for catalyzing naphthalene tert-butylation with tertiary butanol. This research explored how different treatments could modulate the porosity and acidity of the catalyst, ultimately enhancing its initial activity and stability, thus highlighting the compound's role in optimizing catalytic processes (Huang et al., 2019).

Fluorescence in Novel Pyrenyl Fluorophores

Additionally, N-tert-butylnaphthalene derivatives are integral to the development of new fluorescent materials. A study on the directed lithiation of N-tert-butylnaphthalene-1-carboxamide showed its potential in generating novel pyrenyl fluorophores. These synthesized compounds displayed fluorescence in both solution and solid states, indicating their potential application in optical materials and devices (Wrona-Piotrowicz et al., 2016).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.

Relevant Papers The available resources do not provide specific peer-reviewed papers related to this compound . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.

Properties

IUPAC Name |

N-tert-butylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOLOZPACRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349881 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82740-58-7 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)